molecular formula C12H17NO4 B8300124 4-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)butanoic acid

4-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)butanoic acid

Cat. No.: B8300124
M. Wt: 239.27 g/mol
InChI Key: PCRIVVFUPLBPSI-UHFFFAOYSA-N
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Description

4-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)butanoic acid is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

4-(4-ethoxycarbonyl-5-methyl-1H-pyrrol-3-yl)butanoic acid

InChI

InChI=1S/C12H17NO4/c1-3-17-12(16)11-8(2)13-7-9(11)5-4-6-10(14)15/h7,13H,3-6H2,1-2H3,(H,14,15)

InChI Key

PCRIVVFUPLBPSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC=C1CCCC(=O)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-amino-5-oxohexanoic acid hydrochloride (9.73 g, 49.8 mmol) was dissolved in H2O (35 mL), and ethyl acetoacetate (5.51 g, 42.34 mmol) and AcONa (20.3 g, 14.95 mmol) were added to the above-mentioned solution. The reaction solution was refluxed for 1 h, cooled to room temperature and 0.5N HCl was added until a pH of about 5 was reached. The combined organic layers were anidrified on Na2SO4, filtered and concentred to give 7.15 g (yield: 60%) of the title compound as brown solid.
Quantity
9.73 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
5.51 g
Type
reactant
Reaction Step Two
Name
Quantity
20.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

Synthesis routes and methods II

Procedure details

6-amino-5-oxohexanoic acid hydrochloride (S1) 22.44 g (0.12 mol) (Lartillot, Serge. et al, Bulletin de la Societe Chimique de France, 1964, 4:783) was solved in about 6.1 L sodium dihydrogen phosphate buffer (300 g sodium dihydrogen phosphate was solved in 6 L water, then Saturated sodium hydroxide aqueous solution was added until a pH of about 6.5 was reached), and ethyl acetoacetate 16.12 g (0.12 mol) was added to the above-mentioned solution. The reaction solution was refluxed for half an hour, cooled to room temperature and Na2CO3 was added until a pH of about 8 was reached. The mixture was extracted with 100 ml CHCl3 and Aqueous phase was acidified with 6 mol/L HCl to pH 1. The brown solid was collected by filtration, washed with water and dried in vacuum condition to give 20.29 g (71%) 4-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)butanoic acid (S2).
Quantity
22.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.12 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.1 L
Type
solvent
Reaction Step Five
Name
Quantity
6 L
Type
solvent
Reaction Step Six
Quantity
300 g
Type
solvent
Reaction Step Seven

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